molecular formula C10H18N4O2 B13299969 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol

4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol

Cat. No.: B13299969
M. Wt: 226.28 g/mol
InChI Key: JIGFEWVTVOUDGL-UHFFFAOYSA-N
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Description

4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol is a chemical compound with the molecular formula C10H18N4O2 and a molecular weight of 226.28 g/mol . This reagent features a 1,3,4-oxadiazole heterocycle, a moiety recognized in medicinal chemistry for its role as a bioisostere for esters and amides, which can improve metabolic stability and influence physicochemical properties in drug discovery efforts . While direct biological data for this specific compound is limited from the search, 1,3,4-oxadiazole derivatives are actively investigated as potent agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a striatum-enriched receptor considered a potential therapeutic target for various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and addiction . The structural combination of the pyrrolidine and 1,3,4-oxadiazole in this molecule makes it a valuable intermediate for researchers exploring the structure-activity relationships of novel bioactive compounds, particularly those aimed at neurological targets. This product is intended for use in laboratory and research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol

InChI

InChI=1S/C10H18N4O2/c1-3-14(8-4-11-5-9(8)15)6-10-13-12-7(2)16-10/h8-9,11,15H,3-6H2,1-2H3

InChI Key

JIGFEWVTVOUDGL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NN=C(O1)C)C2CNCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The resulting oxadiazole intermediate is then reacted with ethylamine and pyrrolidin-3-ol under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol, a comparative analysis with structurally related 1,3,4-oxadiazole derivatives is provided below:

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name / ID Molecular Formula Key Substituents Biological Activity Potency/Solubility Insights Source/Reference
Target Compound C₁₃H₁₈N₄O₂ Ethyl, 5-methyl-1,3,4-oxadiazole, pyrrolidin-3-ol Undisclosed (likely anticancer) High solubility (polar hydroxyl group)
LMM5 C₃₁H₂₉N₃O₅S Benzyl, sulfamoyl, 4-methoxyphenyl Antifungal (C. albicans) IC₅₀: 8.2 µM; moderate solubility
LMM11 C₂₈H₃₁N₃O₅S Cyclohexyl, furan-2-yl, sulfamoyl Antifungal (C. albicans) IC₅₀: 6.7 µM; lipophilic
Compound 7a (S-(2-(((5-methyl-...) C₂₃H₂₂F₃N₃O₂S₂ 4-Trifluoromethylbenzyl, ethanethioate Anticancer (tubulin inhibition) Moderate metabolic stability
EP 3471729B1 Derivatives Variable Isoxazole/thiazole-methylthio, nitro/cyano groups Anticancer, antiviral Enhanced target selectivity

Key Findings and Insights

Structural Variations and Activity: The target compound’s pyrrolidin-3-ol group distinguishes it from LMM5/LMM11 (sulfamoyl/benzamide) and 7a (trifluoromethylbenzyl/ethanethioate). This polar group likely improves aqueous solubility compared to LMM11’s cyclohexyl group, which increases lipophilicity. 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomerism: Compounds in use 1,2,4-oxadiazole cores, which exhibit distinct electronic properties and binding affinities compared to the target’s 1,3,4-oxadiazole.

Biological Activity: Antifungal Agents (LMM5/LMM11): These derivatives inhibit thioredoxin reductase (Trr1) in C. albicans, with LMM11 showing higher potency (IC₅₀: 6.7 µM). The target compound’s lack of sulfamoyl groups may redirect its mechanism toward non-fungal targets. Anticancer Candidates (7a): Compound 7a’s trifluoromethyl group enhances metabolic stability but may reduce solubility. The target’s pyrrolidin-3-ol could offer a balance between stability and solubility for improved bioavailability.

Synthesis and Purity :

  • The target compound is synthesized as a dihydrochloride salt (95% purity), whereas LMM5/LMM11 were purchased as DMSO solutions. Compound 7a required recrystallization for purification, indicating scalability challenges.

Therapeutic Potential: While EP 3471729B1 derivatives () target viral infections and thrombosis, the target compound’s structure aligns more closely with anticancer applications, similar to 7a. Its ethyl group may enhance blood-brain barrier penetration, a trait absent in bulkier analogs like LMM5.

Biological Activity

The compound 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol is a derivative of pyrrolidine that incorporates an oxadiazole moiety. This structural design is significant due to the biological activities associated with both the pyrrolidine and oxadiazole groups. Recent studies have highlighted the potential pharmacological applications of this compound, particularly in antimicrobial and anticancer therapies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H17N5O2\text{C}_{12}\text{H}_{17}\text{N}_{5}\text{O}_{2}

This compound features a pyrrolidine ring substituted with an ethyl group and a 5-methyl-1,3,4-oxadiazol-2-yl moiety.

Antimicrobial Activity

Studies have demonstrated that compounds containing oxadiazole derivatives exhibit notable antibacterial properties. For instance, a series of oxadiazole derivatives were evaluated for their activity against various bacterial strains. The results indicated that compounds similar to this compound showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
4-{Ethyl...}Pseudomonas aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of the compound has also been explored. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . In vitro studies have shown that this compound can effectively reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: Anticancer Efficacy of Selected Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa20
4-{Ethyl...}MCF-712

Mechanistic Insights

The mechanism through which this compound exerts its biological effects is linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. It has been suggested that the compound may inhibit certain protein kinases or transcription factors that are crucial for tumor growth and survival .

Case Studies

A notable case study involved the administration of an oxadiazole derivative similar to the target compound in a murine model of bacterial infection. The study demonstrated a significant reduction in bacterial load in treated animals compared to controls, highlighting the therapeutic potential of this class of compounds .

Q & A

Q. What are the common synthetic routes for 4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazine derivatives under acidic or basic conditions . For example, the oxadiazole moiety can be synthesized by refluxing precursors like acylhydrazines with phosphorus oxychloride (POCl₃) or other cyclizing agents. The pyrrolidine ring is then functionalized via alkylation or reductive amination, using reagents such as ethyl bromide or sodium cyanoborohydride (NaBH₃CN). Key steps include purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR and LC-MS .

Q. How is the stereochemistry of the pyrrolidin-3-ol moiety confirmed?

Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are employed to isolate enantiomers. Absolute configuration is determined using X-ray crystallography or comparative analysis with known stereoisomers via circular dichroism (CD) spectroscopy. For example, derivatives of (3R,4R)-configured pyrrolidin-3-ol (e.g., in and ) are compared to confirm stereochemical assignments .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

  • Enzymatic inhibition studies : Testing against targets like kinases or proteases using fluorescence-based or colorimetric assays (e.g., ATPase activity via malachite green assay).
  • Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs or neurotransmitter transporters) .
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation of the oxadiazole intermediate?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the oxadiazole nitrogen.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems.
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-alkylation .
    Contradictory results in yields (e.g., 40% vs. 70%) may arise from trace moisture or impurities in reagents, which can be mitigated by rigorous drying of solvents and reagents .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinity to target proteins (e.g., kinases or receptors) .
  • ADMET prediction : Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity profiles based on physicochemical descriptors (e.g., logP, topological polar surface area) .

Q. How can structural analogs be designed to improve metabolic stability?

Strategies include:

  • Bioisosteric replacement : Substituting the oxadiazole ring with 1,2,4-triazole or thiadiazole moieties to reduce susceptibility to oxidative metabolism .
  • Steric shielding : Introducing bulky groups (e.g., cyclopropyl or tert-butyl) near metabolically labile sites (e.g., the pyrrolidine nitrogen) .

Q. How are data contradictions resolved in SAR studies?

For example, if a derivative shows high potency in enzymatic assays but low cellular activity:

  • Membrane permeability : Assess using Caco-2 monolayers or PAMPA assays. Poor permeability may explain discrepancies .
  • Efflux pump involvement : Test in the presence of inhibitors like verapamil (P-gp inhibitor) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC with UV/ELSD detection : To quantify impurities and confirm >95% purity.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
  • 1H/13C NMR : Identifies regioisomeric byproducts (e.g., alkylation at unintended positions) .

Q. How should stability studies be designed for aqueous formulations?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (1–13) to identify degradation pathways.
  • LC-MS/MS analysis : Monitors degradation products and elucidates pathways (e.g., hydrolysis of the oxadiazole ring under acidic conditions) .

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